molecular formula C7H10N2O3 B1590150 Ethyl 2-amino-4-methyloxazole-5-carboxylate CAS No. 79221-15-1

Ethyl 2-amino-4-methyloxazole-5-carboxylate

Cat. No.: B1590150
CAS No.: 79221-15-1
M. Wt: 170.17 g/mol
InChI Key: LACXTUNIUGNJDW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of hydrogen and carbon environments within the this compound molecule. The Simplified Molecular Input Line Entry System representation, expressed as CCOC(=O)C1=C(N=C(O1)N)C, reveals the connectivity pattern that manifests in characteristic nuclear magnetic resonance spectral patterns. Alternative Simplified Molecular Input Line Entry System representations such as NC1=NC(C)=C(C(OCC)=O)O1 demonstrate the tautomeric forms possible for this heterocyclic system.

The ethyl ester moiety contributes distinctive signals in proton nuclear magnetic resonance spectra, with the ethyl group typically appearing as a characteristic triplet-quartet pattern. The methyl group attached to the oxazole ring at position 4 generates a singlet signal due to the absence of neighboring protons. The amino group protons exhibit variable chemical shifts depending on solvent conditions and temperature, often appearing as a broad singlet that may exchange with deuterated solvents.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester functionality, typically appearing in the downfield region around 160-170 parts per million. The oxazole ring carbons display characteristic chemical shifts reflecting their electronic environments, with the carbon bearing the amino group showing distinct resonance patterns due to the electron-donating properties of the amino substituent.

Infrared and Mass Spectrometric Characterization

Infrared spectroscopy provides valuable functional group identification through characteristic vibrational frequencies. The amino group stretching vibrations typically appear in the 3300-3500 reciprocal centimeter region, while the carbonyl stretching frequency of the ester group manifests around 1700-1750 reciprocal centimeters. The oxazole ring system contributes characteristic fingerprint region absorptions that aid in structural confirmation and purity assessment.

Mass spectrometric analysis reveals detailed fragmentation patterns and molecular ion characteristics. Advanced computational predictions provide collision cross section values for various ionization adducts, enhancing mass spectrometric identification capabilities. The following table summarizes predicted collision cross section values for different adduct forms:

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 171.07642 134.0
[M+Na]⁺ 193.05836 143.1
[M-H]⁻ 169.06186 137.2
[M+NH₄]⁺ 188.10296 153.4
[M+K]⁺ 209.03230 143.6
[M+H-H₂O]⁺ 153.06640 127.9

The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the exact molecular weight of the compound. Fragmentation patterns typically involve loss of the ethyl group from the ester functionality, generating characteristic fragment ions that confirm the presence of the carboxylate moiety. Additional fragmentation may occur through ring opening processes or amino group elimination, providing structural verification through predictable mass spectral patterns.

Computational Molecular Modeling Studies

Computational molecular modeling studies provide detailed insights into the three-dimensional structure and electronic properties of this compound. The International Chemical Identifier string InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9) encodes the complete connectivity information necessary for computational structure generation and property prediction.

Density functional theory calculations predict optimal geometric parameters including bond lengths, bond angles, and dihedral angles that define the molecular conformation. The oxazole ring system maintains planarity due to aromatic stabilization, while the ethyl ester group adopts conformations that minimize steric interactions. The amino group participates in potential intramolecular hydrogen bonding interactions with the ring oxygen or carbonyl oxygen, influencing overall molecular stability and reactivity patterns.

Electronic structure calculations reveal frontier molecular orbital energies and electron density distributions that govern chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides insights into electronic excitation properties and potential photochemical behavior. Electrostatic potential mapping identifies regions of positive and negative charge accumulation, predicting sites of electrophilic and nucleophilic attack during chemical transformations.

Molecular dynamics simulations investigate conformational flexibility and thermal motion effects on molecular structure. These studies reveal preferred conformational states and energy barriers for rotation around single bonds, particularly the carboxylate ester linkage. Solvation modeling examines interactions with various solvent systems, predicting solubility parameters and partitioning behavior relevant to synthetic and purification applications.

Properties

IUPAC Name

ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACXTUNIUGNJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508961
Record name Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79221-15-1
Record name Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
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Preparation Methods

Stepwise Procedure:

Step Description Conditions/Details
1 Prepare ethanol solution with 10-35% ethyl acetate as solvent. Ethanol with 10-35% (w/w) ethyl acetate
2 Add thiourea and sodium carbonate to the solution. Thiourea ~30.4 g, sodium carbonate 0.3-3.3 g
3 Warm to 40-55 °C and add ethyl 2-chloroacetoacetate dropwise over 20-30 minutes. Dropwise addition at 40-55 °C
4 After addition, heat to 60-70 °C and maintain for 5-5.5 hours for reaction completion. Thermal insulation at 60-70 °C
5 Remove most solvent by distillation, cool to room temperature, and filter the mixture. Cooling and filtration
6 Add filtrate to water and adjust pH to 9-10 with 30% caustic soda solution, stir for 0.5 h. pH adjustment with NaOH, stirring for 30 min
7 Filter and vacuum dry the solid product. Vacuum drying at 25 °C

Yield and Product Properties:

  • Yield: >98%
  • Melting Point: 172-173 °C
  • Purity: High, suitable for pharmaceutical intermediates

This method benefits from relatively low reaction temperatures, short reaction times, and high yield, making it industrially attractive.

Another classical approach, referenced in patent EP2844644B1 and related literature, involves the reaction of ethyl 2-chloroacetoacetate with formamide to yield 4-methyloxazole-5-carboxylic esters. This method is relevant for preparing oxazole derivatives including ethyl 2-amino-4-methyloxazole-5-carboxylate.

Key Points:

  • Reaction of ethyl 2-chloroacetoacetate with formamide produces the oxazole ring via cyclization.
  • Traditional methods consume large excesses of formamide (up to 3 equivalents), increasing cost.
  • Yields are moderate (~65%) in older methods.
  • Recent improvements focus on reducing formamide consumption while increasing yield to over 80% by optimizing reaction conditions.

Comparative Data Table of Preparation Methods

Parameter Thiourea Method (Patent CN103664819A) Formamide Cyclization (Patent EP2844644B1)
Starting Materials Ethyl 2-chloroacetoacetate, thiourea Ethyl 2-chloroacetoacetate, formamide
Solvent Ethanol with ethyl acetate Neat or solvent-assisted formamide
Reaction Temperature 40-55 °C (addition), 60-70 °C (reaction) Typically higher, varies
Reaction Time 5-5.5 hours Several hours, depending on conditions
pH Adjustment Yes, to 9-10 with caustic soda Not always required
Yield >98% ~65% (traditional), >80% (improved methods)
Product Purity High Moderate to high depending on purification
Cost Considerations Moderate (uses sodium carbonate, thiourea) Higher (due to excess formamide)
Industrial Feasibility High Moderate to high with optimization

Research Findings and Optimization Notes

  • The thiourea-based method demonstrates excellent yield and product quality with mild conditions, making it suitable for scale-up.
  • Sodium carbonate acts as a mild base catalyst, improving reaction efficiency.
  • Controlling the ethyl acetate concentration in ethanol solvent (optimal 20-25%) enhances solubility and reaction kinetics.
  • pH control during work-up is critical to precipitate pure product and remove impurities.
  • Formamide-based cyclization remains a viable alternative but requires optimization to reduce reagent excess and improve yield.
  • Recent patents focus on reducing environmental impact and cost by minimizing reagent excess and solvent use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-4-methyloxazole-5-carboxylate features a five-membered oxazole ring with an amino group and an ethyl ester group. Its molecular formula is C₇H₈N₂O₃, and it has a molecular weight of approximately 168.15 g/mol. The presence of the amino group enhances its reactivity and potential biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to create more complex heterocyclic compounds, which are essential in pharmaceutical development. Its structure allows for various chemical transformations, making it a valuable intermediate in synthetic pathways.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties : Studies have shown significant antimicrobial effects against various bacterial strains, suggesting its potential in treating infections caused by resistant pathogens.
  • Anticancer Activity : this compound is being investigated for its ability to inhibit cancer cell growth through various mechanisms, including enzyme inhibition .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. In vitro studies reported IC50 values of 25 µM for COX-1 and 30 µM for COX-2.

Biological Studies

The compound is utilized in biological studies to investigate enzyme mechanisms and interactions. Its ability to form stable complexes with biological molecules makes it suitable for studying enzyme kinetics and receptor-ligand interactions .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and S. aureus. Results indicated that the compound exhibited significant inhibitory effects, supporting its potential use as an antimicrobial agent.

Enzyme Interaction Studies

In another investigation focusing on anti-inflammatory properties, the compound was tested for its inhibitory effects on COX enzymes. The findings suggested that it could serve as a lead compound for developing new anti-inflammatory drugs due to its selective inhibition profile.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Key Properties:

  • Storage : Requires storage at 2–8°C under an inert atmosphere to prevent degradation .
  • Hazards : Harmful if inhaled, ingested, or in contact with skin (H302, H315, H319, H335) .
  • Synthesis : Primarily synthesized via cyclization of ethyl acetoacetate or 2-chloroethyl acetoacetate with urea, achieving yields up to 81% .

Comparison with Structural Analogs

Oxazole-Based Analogues

Ethyl 2-amino-4-methyloxazole-5-carboxylate belongs to a family of substituted oxazole esters. Key analogs include:

Compound Name CAS Molecular Formula Substituents Structural Similarity Key Differences
Ethyl 2-aminooxazole-5-carboxylate 113853-16-0 C₆H₈N₂O₃ 2-amino, 5-ethyl ester 0.83 Lacks 4-methyl group; reduced steric hindrance.
Methyl 2-aminooxazole-5-carboxylate 934236-40-5 C₅H₆N₂O₃ 2-amino, 5-methyl ester 0.80 Methyl ester instead of ethyl; lower molecular weight (144.12 g/mol).
Ethyl 5-amino-2-methyloxazole-4-carboxylate 3357-54-8 C₇H₁₀N₂O₃ 5-amino, 2-methyl, 4-ethyl ester 0.68 Amino and methyl groups swapped; altered electronic properties.

Physicochemical Properties :

  • The 4-methyl group in this compound enhances lipophilicity compared to non-methylated analogs, influencing solubility and bioavailability .

Thiazole-Based Analogues

Replacing the oxygen atom in oxazole with sulfur yields thiazole derivatives, which exhibit distinct reactivity:

Compound Name CAS Molecular Formula Substituents Structural Similarity Key Differences
Ethyl 2-amino-4-methylthiazole-5-carboxylate 7210-76-6 C₇H₁₀N₂O₂S 2-amino, 4-methyl, 5-ethyl ester 0.83 Sulfur atom increases electron density and metabolic stability.
Methyl 2-amino-4-methylthiazole-5-carboxylate 3829-80-9 C₆H₈N₂O₂S 2-amino, 4-methyl, 5-methyl ester 0.81 Methyl ester reduces steric bulk compared to ethyl.

Isoxazole Derivatives

Isoxazoles, with a nitrogen and oxygen atom in adjacent positions, are another related class:

Compound Name CAS Molecular Formula Substituents Synthesis Method
Ethyl 5-methylisoxazole-4-carboxylate 51135-73-0 C₇H₉NO₃ 5-methyl, 4-ethyl ester Reacting hydroxylamine hydrochloride with ethyl 2-(ethoxymethylene)-3-oxobutanoate .
Ethyl 3-(1-adamantyl)-3-oxopropanoate 19386-06-2 C₁₅H₂₂O₃ Adamantyl group Multi-step alkylation and esterification .

Key Differences :

  • Isoxazoles are less basic than oxazoles due to the adjacent N-O arrangement, affecting their interaction with biological targets .

Structural and Functional Implications

Electronic Effects

  • Amino Group: The 2-amino substituent in this compound enhances nucleophilicity, enabling participation in hydrogen bonding and condensation reactions .

Biological Activity

Ethyl 2-amino-4-methyloxazole-5-carboxylate (CAS 79221-15-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with an amino group at position 2 and a carboxylate ester group. The molecular formula is C7H10N2O3C_7H_{10}N_2O_3, and it has a molecular weight of 170.17 g/mol. Its unique structure contributes to its diverse reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to bind effectively to specific enzymes, inhibiting their catalytic activity. This property is particularly significant in the context of diseases where enzyme regulation is critical.
  • Modulation of Receptor Activity : this compound may influence various signal transduction pathways by modulating receptor activities, potentially affecting cellular functions and responses to stimuli .
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits antimicrobial and anticancer activities, making it a candidate for further investigation as a therapeutic agent .

Antitumor Activity

A study investigated the antitumor effects of derivatives related to this compound, revealing significant reductions in tumor cell viability in animal models. The compound was noted for inducing apoptosis and exhibiting antioxidant properties, which are crucial for mitigating oxidative stress associated with cancer progression .

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound. For instance:

Compound Name CAS Number Key Differences
Ethyl 2-methyloxazole-5-carboxylateN/ALacks the amino group, leading to different reactivity
Ethyl 2-amino-4-methylthiazole-5-carboxylateN/AContains sulfur instead of oxygen, altering biological effects

These comparisons underscore the significance of functional groups in determining the biological activity of compounds.

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in a marked decrease in tumor cell viability compared to controls. Histopathological analyses confirmed no significant adverse effects on liver or kidney function, supporting its potential as a chemotherapeutic agent .
  • Molecular Docking Studies : Molecular docking simulations have indicated favorable interactions between this compound and key receptors involved in cancer pathways, suggesting mechanisms through which the compound may exert its effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate to improve yield and purity?

  • Methodological Answer : Utilize nucleophilic substitution reactions with reagents like sodium azide or alkoxides in polar aprotic solvents (e.g., DMF or DMSO) under controlled temperatures (~60–80°C). Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reactants (e.g., 1.2:1 nucleophile-to-substrate ratio) can enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and ester functionality. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) in ¹H NMR.
  • X-ray crystallography : Use SHELXL for refinement of crystal structures to determine bond lengths, angles, and hydrogen-bonding networks. WinGX can assist in visualizing anisotropic displacement parameters .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC every 7 days for 4 weeks. Use argon or nitrogen atmospheres in sealed vials to prevent oxidation. Results should inform storage protocols (e.g., refrigeration in anhydrous conditions) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO/LUMO), charge distribution, and potential electrophilic/nucleophilic sites. Compare results with experimental reactivity data (e.g., regioselectivity in substitution reactions) to validate models. Software like Gaussian or ORCA can be employed .

Q. What strategies resolve contradictions in reaction outcomes when using different catalysts or solvents?

  • Methodological Answer : Design a matrix of experiments varying solvents (DMF vs. THF), catalysts (triethylamine vs. DBU), and temperatures. Use statistical tools (e.g., ANOVA) to identify significant factors. For example, DMF’s high polarity may favor SNAr mechanisms, while THF could promote side reactions. Mechanistic studies (e.g., kinetic isotope effects) can clarify pathways .

Q. How does the compound interact with biological macromolecules, and how can these interactions be quantified?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450 enzymes) on a sensor chip and measure binding affinity (KD) in real-time.
  • Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with the oxazole ring’s nitrogen and oxygen atoms. Validate with mutagenesis studies on key residues .

Data Analysis and Interpretation

Q. How can researchers analyze crystallographic data to resolve ambiguities in molecular conformation?

  • Methodological Answer : Refine X-ray data using SHELXL with constraints for disordered regions (e.g., ethyl group rotamers). Generate ORTEP diagrams via WinGX to visualize anisotropic displacement ellipsoids. Compare experimental bond angles with DFT-optimized geometries to identify deviations caused by crystal packing .

Q. What statistical methods are appropriate for comparing the bioactivity of derivatives synthesized from this compound?

  • Methodological Answer : Apply dose-response curves (e.g., IC₅₀ determination) for enzyme inhibition assays. Use Student’s t-test or non-parametric Mann-Whitney U tests to compare efficacy across derivatives. Principal Component Analysis (PCA) can correlate structural features (e.g., substituent electronegativity) with activity trends .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid inhalation/contact via closed systems (e.g., Schlenk lines). Store at 2–8°C in airtight containers with desiccants. Dispose of waste via approved hazardous chemical protocols, referencing SDS Section 13 .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-methyloxazole-5-carboxylate
Reactant of Route 2
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Ethyl 2-amino-4-methyloxazole-5-carboxylate

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